2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
The molecule features a 2,4-dimethylphenyl group at the pyrazole N1-position and a 3-methoxyphenyl acetamide moiety linked via a sulfanyl bridge. These substituents likely modulate pharmacokinetic properties (e.g., solubility, metabolic stability) and target binding affinity.
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-7-8-19(15(2)9-14)27-21-18(11-25-27)22(24-13-23-21)30-12-20(28)26-16-5-4-6-17(10-16)29-3/h4-11,13H,12H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKADVOFCFJXGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with a thiol reagent to introduce the sulfanyl group.
Substitution with the 2,4-dimethylphenyl group: This step involves the reaction of the intermediate with 2,4-dimethylphenyl halide under suitable conditions.
Attachment of the N-(3-methoxyphenyl)acetamide group: This final step involves the reaction of the intermediate with 3-methoxyphenyl acetamide under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, to form reduced derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer activities. The compound of interest has demonstrated:
- Cell Cycle Arrest : In vitro studies show that this compound can induce cell cycle arrest in cancer cell lines, particularly at the S phase. This effect is linked to increased apoptosis rates in treated cells.
- Inhibition of Kinases : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR), both of which are crucial in cancer cell proliferation and survival .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Related studies have shown that pyrazolo derivatives can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammatory processes .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This involves cyclization reactions starting from appropriate precursors.
- Substitution Reactions : Introduction of the methoxy and sulfanyl groups through nucleophilic substitution.
- Final Coupling : The final step includes coupling with the acetamide moiety to yield the desired product.
Each step requires careful control of reaction conditions to optimize yield and purity .
Case Study 1: Anticancer Activity
A study focused on the cytotoxic effects of similar pyrazolo derivatives demonstrated significant inhibition against various human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values indicated potent antiproliferative activity, suggesting that compounds like 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide could be promising candidates for further development .
Case Study 2: Anti-inflammatory Activity
Research into related compounds revealed their potential as COX inhibitors with ED50 values comparable to established anti-inflammatory drugs like Celecoxib. Such findings highlight the versatility of pyrazolo derivatives in treating inflammatory diseases alongside their anticancer properties .
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The sulfanyl and acetamide groups may also contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the aryl groups and acetamide side chains, impacting physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Methoxy vs. Trifluoromethoxy: The 3-methoxyphenyl group in the target compound offers moderate polarity compared to the more lipophilic 4-trifluoromethoxy group in .
- Steric Effects: 2,4-Dimethylphenyl (target) and 3-chloro-4-methylphenyl () substituents introduce steric bulk, which may influence binding pocket interactions .
Biological Activity
The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, known for their diverse biological activities, particularly in the fields of oncology and antiviral therapy. This article provides a detailed examination of its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name: 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Molecular Formula: C26H25N7O3
- Molecular Weight: 483.53 g/mol
- Purity: Typically ≥95% .
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. Similar compounds have shown that:
- Target Inhibition: Binding to the active site of CDK2 prevents the phosphorylation of target proteins necessary for cell cycle progression from the G1 phase to the S phase, effectively halting cancer cell proliferation .
- Biochemical Pathways: By inhibiting CDK2, this compound may induce apoptosis in cancer cells and affect various signaling pathways involved in cell survival and growth .
Biological Activity Against Cancer Cell Lines
Research indicates that compounds within this structural class exhibit significant cytotoxicity against various cancer cell lines. Notable findings include:
- Cytotoxicity Studies:
- In vitro assays demonstrated that related pyrazolo[3,4-d]pyrimidine derivatives exhibit IC50 values ranging from 6.2 μM to over 250 μM against different cancer types .
- The specific compound under review has not been extensively tested in published studies; however, its structural analogs have shown promising results in inhibiting growth in breast cancer (T47D) and colon carcinoma (HCT-116) cell lines .
Antiviral Activity
Emerging data suggest that pyrazolo[3,4-d]pyrimidine derivatives also possess antiviral properties. For instance:
- Antiviral Efficacy: Compounds with similar structures have demonstrated effectiveness against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV), indicating potential applications in antiviral drug development .
Case Studies
Several studies have explored the biological activity of compounds related to our target compound:
- Inhibition of Viral Replication:
- Cancer Cell Line Testing:
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution reactions involving α-chloroacetamide intermediates. Key steps include:
- Reacting pyrazolo[3,4-d]pyrimidin-4-one derivatives with α-chloroacetamides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl-acetamide moiety .
- Optimizing reaction time and temperature (e.g., 60–80°C for 6–12 hours) to improve yields.
Table 1: Representative Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | DMF | 70°C | 65–75 | |
| N-(3-Methoxyphenyl)-α-chloroacetamide | Acetone | 60°C | 58 |
Methodological Insight : Use TLC or HPLC to monitor reaction progress. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
A combination of spectroscopic and crystallographic methods is essential:
- X-ray Diffraction (XRD) : Resolves crystal packing and confirms stereochemistry of the pyrazolo-pyrimidine core .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., methylphenyl protons at δ 2.3–2.5 ppm) and sulfanyl linkage (δ 3.8–4.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₂N₄O₂S: 418.1467) .
Table 2: Key Spectral Data
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | 8.21 ppm (pyrimidine H), 3.85 ppm (OCH₃) | |
| XRD | P21/c space group, dihedral angle 78.5° |
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from assay conditions or impurities. Strategies include:
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., ATP-based kinase inhibition assays) .
- Purity Analysis : Use HPLC (>95% purity) to rule out byproducts .
- Computational Docking : Compare binding modes across protein conformers (e.g., using AutoDock Vina) to identify false positives .
Q. What experimental design (DoE) approaches optimize reaction scalability?
Statistical DoE minimizes trials while maximizing output:
- Central Composite Design : Varies temperature, solvent ratio, and catalyst loading to identify optimal conditions .
- Response Surface Methodology : Models interactions between factors (e.g., solvent polarity vs. yield) .
Case Study : A 2³ factorial design reduced reaction steps from 11 to 8 while maintaining 70% yield in analogous pyrimidine syntheses .
Q. How can computational modeling predict regioselectivity in sulfur-based reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map transition states to predict sulfanyl group reactivity:
- Calculate activation energies for competing pathways (e.g., S- vs. N-alkylation) .
- Validate with kinetic isotope effects (KIEs) to confirm mechanistic pathways .
Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?
- Enzyme Inhibition : Measure IC₅₀ against EGFR or VEGFR2 using fluorescence polarization .
- Cellular Assays : Test antiproliferative activity in cancer lines (e.g., MCF-7) with MTT assays, including staurosporine as a positive control .
Q. How does the sulfur atom in the sulfanyl group influence chemical reactivity?
The sulfanyl (-S-) linker:
- Enhances electron delocalization in the pyrazolo-pyrimidine core, altering redox potentials (cyclic voltammetry E₀ = −1.2 V vs. Ag/AgCl) .
- Participates in nucleophilic substitutions (e.g., oxidation to sulfone derivatives using mCPBA) .
Q. What mechanistic studies elucidate degradation pathways under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
